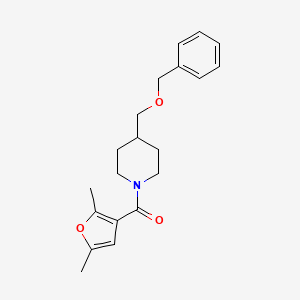
(4-((Benzyloxy)methyl)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The benzyloxy group attached to the piperidine ring could potentially make this compound more lipophilic, which might enhance its ability to cross biological membranes. The presence of a furan ring, which is a heterocyclic compound, could also contribute to its biological activity.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the benzyloxy group could be cleaved under certain conditions, or the compound could undergo reactions at the furan ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the benzyloxy group could increase its lipophilicity, while the piperidine ring could contribute to its basicity .Scientific Research Applications
1. Synthesis and Structural Characterization
Compounds with similar structural components, such as piperidin-1-yl and methanone groups, have been synthesized and characterized to understand their structural properties. For example, Karthik et al. (2021) explored the thermal, optical, etching, and structural characteristics of a closely related compound, emphasizing its single-crystal X-ray diffraction studies. Such research underscores the importance of structural analysis in determining compound stability and reactivity, which is crucial for developing new materials and pharmaceuticals (Karthik et al., 2021).
2. Pharmacological Applications
Another area of interest is the pharmacological potential of compounds bearing the piperidinyl methanone framework. Luo and Naguib (2012) described the synthesis of a selective CB2 receptor agonist with a structure featuring a piperidin-1-yl methanone moiety. This work highlights the potential for designing receptor-specific drugs, offering insights into the therapeutic applications of structurally similar compounds (Luo & Naguib, 2012).
3. Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of piperidin-4-yl methanone oxime derivatives by Mallesha and Mohana (2014) demonstrate the potential of similar compounds in combating bacterial and fungal infections. Their findings suggest that modifications to the piperidinyl methanone core can yield compounds with significant antimicrobial properties, opening avenues for new antibiotic agents (Mallesha & Mohana, 2014).
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-15-12-19(16(2)24-15)20(22)21-10-8-18(9-11-21)14-23-13-17-6-4-3-5-7-17/h3-7,12,18H,8-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJLZOLMMPYCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


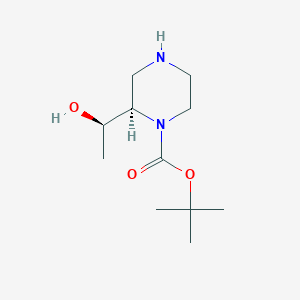
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,5-difluorobenzyl)piperidine-4-carboxamide](/img/structure/B2588561.png)
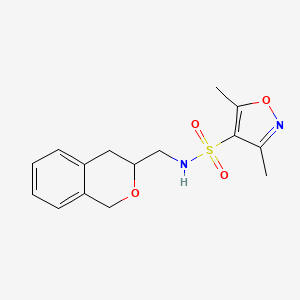
![1'-((2,4-dichloro-5-methylphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2588563.png)
![N-(4-methoxybenzyl)-2-[8-[4-(4-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2588564.png)
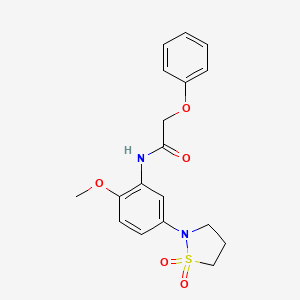
![4-Benzo[1,3]dioxol-5-ylmethyl-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2588568.png)


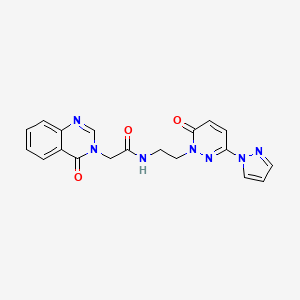
![3-[[(5-Fluorosulfonyloxypyridine-3-carbonyl)amino]methyl]-4-methyl-1,2,5-oxadiazole](/img/structure/B2588576.png)
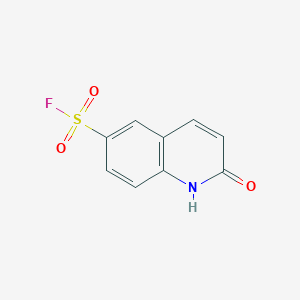
![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)